![molecular formula C54H48Au3BF4OP3 B1604680 Tris(triphenylphosphinegold)oxonium tetrafluoroborate CAS No. 53317-87-6](/img/structure/B1604680.png)
Tris(triphenylphosphinegold)oxonium tetrafluoroborate
Overview
Description
Tris(triphenylphosphinegold)oxonium tetrafluoroborate, commonly referred to as Tris-Au-PF4, is a coordination complex of gold(I) cation and tris(triphenylphosphine) ligands. Tris-Au-PF4 has been extensively studied as a versatile reagent for a variety of chemical reactions, including catalysis, synthesis, and biochemistry. The unique properties of Tris-Au-PF4 make it an attractive choice for a wide range of laboratory applications.
Scientific Research Applications
Gold-Catalyzed Reactions
Tris(triphenylphosphinegold)oxonium tetrafluoroborate: is a potent catalyst used in various gold-catalyzed reactions. One notable application is in propargyl Claisen rearrangements , where it facilitates the rearrangement of propargyl vinyl ethers into homoallenic alcohols . This reaction is significant for synthesizing complex molecular structures found in natural products and pharmaceuticals.
Synthesis of Homoallenic Alcohols
The compound serves as a catalyst for the room-temperature synthesis of homoallenic alcohols from propargyl vinyl ethers . These alcohols are valuable intermediates in organic synthesis, leading to the production of various biologically active molecules.
Oxidative Cleavage of Carbon-Carbon Triple Bonds
It is also utilized for the oxidative cleavage of Carbon-Carbon triple bonds in (Z)-Enynols, followed by cyclization . This application is crucial for constructing cyclic compounds, which are core structures in many medicinal compounds.
Chirality Transfer in Synthesis
The compound is effective in transferring chirality during the Claisen rearrangement of propargyl vinyl ethers . Chirality is a key factor in the pharmaceutical industry, as the chirality of a molecule can significantly affect its pharmacological properties.
Material Science Research
In material science, Tris(triphenylphosphinegold)oxonium tetrafluoroborate is explored for its potential in creating new materials with unique properties, such as enhanced conductivity or specialized catalytic abilities .
Chemical Synthesis
The compound is a valuable reagent in chemical synthesis, particularly in reactions requiring a gold catalyst . Its ability to facilitate various transformations makes it a versatile tool in synthetic chemistry.
Mechanism of Action
Target of Action
It’s known to be used as a catalyst in various gold-catalyzed reactions .
Mode of Action
Tris(triphenylphosphinegold)oxonium tetrafluoroborate acts as a catalyst in several gold-catalyzed reactions . It’s particularly used in the Claisen rearrangement of propargyl vinyl ethers, where it efficiently transfers chirality . It’s also used as a catalyst for the oxidative cleavage of a Carbon-Carbon triple bond in (Z)-Enynols and cyclization .
Biochemical Pathways
The compound is involved in the Claisen rearrangement pathway, a powerful carbon-carbon bond-forming reaction . The rearrangement leads to the formation of an allyl vinyl ether from an allyl ether .
Result of Action
The result of the compound’s action is the facilitation of various gold-catalyzed reactions, including the Claisen rearrangement of propargyl vinyl ethers and the oxidative cleavage of a Carbon-Carbon triple bond in (Z)-Enynols . These reactions lead to the formation of new compounds with potential applications in various fields.
properties
IUPAC Name |
oxidanium;gold;triphenylphosphane;tetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C18H15P.3Au.BF4.H2O/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;2-1(3,4)5;/h3*1-15H;;;;;1H2/q;;;;;;-1;/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNHIOLOUADRRZ-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[OH3+].[Au].[Au].[Au] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H48Au3BF4OP3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1483.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(triphenylphosphinegold)oxonium tetrafluoroborate | |
CAS RN |
53317-87-6 | |
Record name | Tris(triphenylphosphinegold)oxonium tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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